(E)-N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(isopentyloxy)benzylidene)hydrazinecarboxamide

Description

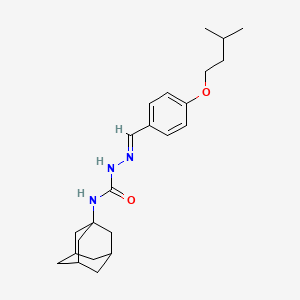

This compound belongs to the adamantane-based hydrazinecarboxamide family, characterized by a rigid adamantane core, a hydrazinecarboxamide linker, and a 4-(isopentyloxy)benzylidene substituent. Adamantane derivatives are renowned for their biological activities, including antiviral (e.g., influenza, HIV) and antimicrobial properties, attributed to their lipophilic nature and ability to penetrate cellular membranes .

Properties

IUPAC Name |

1-(1-adamantyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-16(2)7-8-28-21-5-3-17(4-6-21)15-24-26-22(27)25-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,15-16,18-20H,7-14H2,1-2H3,(H2,25,26,27)/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQHZABWNWUUFD-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC1=CC=C(C=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazinecarboxamide Derivatives

N′-(Adamantan-2-ylidene)benzohydrazide () Core Structure: Benzohydrazide with adamantane. Substituents: Benzoyl and adamantyl groups. Key Properties: Exhibits antiviral and antimicrobial activities. Crystal packing involves N–H⋯N hydrogen bonds and C–H⋯π interactions, enhancing stability . Synthesis Yield: 94% via condensation of benzohydrazide and 2-adamantanone in ethanol .

3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()

- Core Structure : Pyrazole-carbohydrazide with adamantane.

- Substituents : 4-Hydroxyphenyl.

- Key Properties : The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to the isopentyloxy group in the target compound .

Sulfonamide and Acetamide Derivatives

Sulfonamide Derivatives () Core Structure: Benzenesulfonamide with adamantane. Substituents: Chloro, methoxy, isopropyl, etc. Biological Activity: Act as selective cannabinoid receptor 2 (CB2) inverse agonists. The chloro and methoxy substituents modulate receptor affinity . Synthesis Yields: 70–92% via nucleophilic substitution reactions .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives () Core Structure: Indole-oxoacetamide with adamantane. Substituents: Varied amines.

Comparative Analysis Table

| Compound Name | Core Structure | Substituents | Biological Activity | Synthesis Yield | Key Properties |

|---|---|---|---|---|---|

| Target Compound | Hydrazinecarboxamide | 4-(Isopentyloxy)benzylidene | Not reported (analogues: antiviral, antimicrobial) | Unknown | High lipophilicity, enhanced bioavailability |

| N′-(Adamantan-2-ylidene)benzohydrazide | Benzohydrazide | Benzoyl, adamantyl | Antiviral, antimicrobial | 94% | Hydrogen bonding, stable crystal packing |

| Sulfonamide Derivatives (e.g., Compound 22) | Benzenesulfonamide | Chloro, methoxy, etc. | CB2 inverse agonism | 70–92% | High receptor affinity, substituent-dependent activity |

| 3-(Adamantan-1-yl)-pyrazole-carbohydrazide | Pyrazole-carbohydrazide | 4-Hydroxyphenyl | Not reported | Unknown | Polar, hydrogen-bonding capability |

Substituent Effects on Properties

- Hydrogen Bonding : Compounds with hydroxyl or nitro groups () exhibit stronger intermolecular interactions, impacting crystal packing and stability .

- Synthetic Accessibility : Sulfonamide derivatives () achieve higher yields (70–92%) than hydrazinecarboxamides, possibly due to milder reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.